LLY-283

Übersicht

Beschreibung

LLY-283 ist ein potenter und selektiver Inhibitor der Proteinarginin-Methyltransferase 5 (PRMT5). PRMT5 ist eine Arginin-Methyltransferase vom Typ II, die die Bildung von symmetrischem Dimethylarginin in verschiedenen nukleären und cytoplasmatischen Proteinen katalysiert. Dieses Enzym ist an mehreren zellulären Prozessen beteiligt, darunter die RNA-Prozessierung, die Signaltransduktion und die transkriptionelle Regulation. This compound hat eine signifikante Antitumoraktivität gezeigt und dient als hervorragendes Sondenmolekül, um die biologische Funktion von PRMT5 in normalen und Krebszellen zu verstehen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Triazabicyclononan-Kernstruktur beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

- Bildung des Triazabicyclononan-Kerns.

- Einführung der Hydroxyphenylmethylgruppe.

- Endgültige Funktionalisierung, um die gewünschte Verbindung zu erhalten.

Die Reaktionsbedingungen umfassen häufig die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturregelung, um die gewünschte Ausbeute und Reinheit der Verbindung zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs unter Aufrechterhaltung strenger Qualitätskontrollmaßnahmen. Dies umfasst die Optimierung der Reaktionsbedingungen, Reinigungsprozesse und die Sicherstellung der Konsistenz des Endprodukts. Die Verbindung wird in Zusammenarbeit mit Pharmaunternehmen und Forschungseinrichtungen hergestellt, um den Bedarf an Forschungs- und therapeutischen Anwendungen zu decken .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile werden je nach gewünschter Substitution verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während Substitutionsreaktionen zu Analogen mit unterschiedlichen funktionellen Eigenschaften führen können .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

LLY-283 is synthesized through a series of chemical reactions involving the formation of a triazabicyclononane core structure. The synthetic route typically involves the following steps:

- Formation of the triazabicyclononane core.

- Introduction of the hydroxyphenylmethyl group.

- Final functionalization to obtain the desired compound.

The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes optimizing reaction conditions, purification processes, and ensuring the consistency of the final product. The compound is produced in collaboration with pharmaceutical companies and research institutions to meet the demand for research and therapeutic applications .

Analyse Chemischer Reaktionen

Mechanism of Action

LLY-283 inhibits PRMT5 by targeting its S-adenosylmethionine (SAM)-binding pocket, disrupting symmetric dimethylation of arginine residues. Biochemical assays revealed:

| Assay Type | IC50 (nM) |

|---|---|

| In vitro enzymatic activity | 22 ± 3 |

| Cellular activity | 25 ± 1 |

In cellular contexts, this compound binds PRMT5 with reduced potency (EC50 ~25–30 nM) compared to biochemical assays, likely due to intracellular SAM levels . Elevated SAM concentrations (10–100 μM) further increased EC50 values, confirming a cofactor-competitive mechanism .

Structural Insights

The crystal structure of PRMT5:MEP50 in complex with this compound (PDB: 6CKC) reveals key binding interactions :

-

Hydrogen bonding : this compound forms hydrogen bonds with PRMT5 residues Glu441 and Asp434.

-

Hydrophobic interactions : The inhibitor’s core structure occupies the SAM-binding pocket, displacing the cofactor.

This structural data underscores this compound's ability to mimic SAM, thereby inhibiting PRMT5’s methyltransferase activity .

Therapeutic Implications

This compound demonstrated antitumor efficacy in mouse xenograft models of glioblastoma and lymphoma, with oral dosing achieving tumor growth inhibition . Its selective inhibition of PRMT5 highlights its potential as a targeted therapy for cancers with elevated PRMT5 expression .

Wissenschaftliche Forschungsanwendungen

Oncology Applications

Head and Neck Squamous Cell Carcinoma (HNSCC)

LLY-283 has been extensively studied for its effects on head and neck squamous cell carcinoma. Research indicates that this compound inhibits the expression of PRMT5, which is often overexpressed in HNSCC tissues and cell lines. This inhibition leads to decreased proliferation and metastasis of cancer cells.

-

Methodology :

- The expression levels of PRMT5 were analyzed using RT-PCR and Western blotting.

- Drug sensitivity was assessed through drug killing experiments.

- In vivo efficacy was confirmed using nude mouse xenograft models.

- Results :

Other Cancers

This compound has also demonstrated antitumor activity across various cancer types, including breast cancer, gastric cancer, glioblastoma, and lymphoma. Its mechanism involves selective inhibition of PRMT5 activity, which is crucial for tumor growth and metastasis.

- In Vitro Studies :

- In Vivo Studies :

Ototoxicity Research

Recent studies have explored the protective effects of this compound on auditory cells against cisplatin-induced ototoxicity. Cisplatin is a widely used chemotherapeutic agent known for causing hearing loss as a side effect.

-

Study Design :

- Researchers utilized RNA sequencing to analyze gene expression changes in auditory cells treated with cisplatin and this compound.

- Various assays (CCK-8, LDH, TUNEL) were performed to assess cell viability, oxidative damage, and apoptosis.

- Findings :

Summary of Findings

| Application Area | Key Findings | Methodology |

|---|---|---|

| Oncology (HNSCC) | Inhibition of PRMT5 reduces proliferation and metastasis; significant reduction in tumor volume in vivo | RT-PCR, Western blotting, xenograft models |

| Ototoxicity | Protects auditory cells from cisplatin-induced damage; reduces oxidative stress and apoptosis | RNA-seq, CCK-8 assay, LDH assay |

Wirkmechanismus

LLY-283 exerts its effects by selectively inhibiting PRMT5 enzymatic activity. The compound binds to the S-adenosylmethionine (SAM) binding pocket of PRMT5, preventing the methylation of arginine residues on target proteins. This inhibition disrupts the formation of symmetric dimethylarginine, leading to alterations in RNA processing, signal transduction, and transcriptional regulation. The molecular targets and pathways involved include various nuclear and cytoplasmic proteins that are critical for cellular function and proliferation .

Vergleich Mit ähnlichen Verbindungen

LLY-283 ist einzigartig in seiner hohen Potenz und Selektivität für PRMT5 im Vergleich zu anderen Inhibitoren. Ähnliche Verbindungen sind:

LLY-284: Ein Diastereomer von this compound mit deutlich geringerer Aktivität.

GSK3326595: Ein substrat-kompetitiver Inhibitor von PRMT5.

JNJ64619178: Ein SAM-mimetischer/kompetitiver Inhibitor von PRMT5.

PF-06939999: Ein weiterer PRMT5-Inhibitor in klinischen Studien.

This compound zeichnet sich durch seine überlegene Selektivität und in-vivo-Antitumoraktivität aus, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

LLY-283 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase implicated in various cellular processes, including transcriptional regulation and RNA processing. Elevated PRMT5 expression has been associated with several cancers, making it a target for therapeutic intervention. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound inhibits PRMT5 by binding to its substrate-binding pocket, which prevents the methylation of arginine residues on target proteins. The compound exhibits a high degree of selectivity for PRMT5, with an IC50 of approximately 22 ± 3 nM in vitro and 25 ± 1 nM in cellular assays . This selectivity is attributed to specific interactions within the binding site, including cation–π interactions with the cofactor S-adenosylmethionine (SAM) and π–π stacking interactions with unique residues in PRMT5 .

Binding Characteristics

- Binding Site : Substrate-binding pocket of PRMT5

- Key Interactions : Cation–π interaction with SAM; π–π stacking with Phe327

- Selectivity : High selectivity due to unique structural features of PRMT5 compared to other PRMT enzymes .

In Vitro Studies

This compound has demonstrated potent anti-tumor activity across various cancer cell lines. A study evaluated its effects on glioblastoma stem cells (GSCs), revealing significant inhibition of cell growth and induction of cellular senescence. The area above the curve (AAC) values indicated a strong response to this compound treatment, with some GSC lines showing AAC values as high as 0.83 .

Summary of In Vitro Findings

| Cell Line | AAC Value (this compound) | AAC Value (GSK591) | Effect Observed |

|---|---|---|---|

| G411 | 0.80 | 0.20 | Growth inhibition |

| G583 | 0.83 | 0.55 | Senescence induction |

| G729 | 0.75 | 0.40 | Apoptosis increase |

In Vivo Studies

In mouse xenograft models, this compound exhibited significant antitumor activity when administered orally. It effectively reduced tumor growth and prolonged survival in mice bearing patient-derived glioblastoma tumors . However, challenges remain in translating these findings into clinical efficacy, particularly in terms of survival benefits in orthotopic models.

Key In Vivo Findings

- Model : Mouse xenografts with glioblastoma

- Administration : Oral dosing

- Outcome : Tumor growth inhibition; prolonged survival in treated groups .

Clinical Implications and Case Studies

The potential for this compound as a therapeutic agent has been explored in clinical settings. A review highlighted its effectiveness against various solid tumors and its favorable safety profile at certain dosages. However, some studies reported treatment-related adverse events, including thrombocytopenia at higher doses .

Case Study Analysis

- Patient Cohort : Solid tumor patients treated with this compound.

- Dosage : Ranged from 6 mg to 35 mg daily.

- Adverse Events : Reported in 86% of cases; manageable but included severe cases requiring dose adjustments.

Efficacy Metrics

| Dosage | Adverse Events (%) | Recommended Dosage |

|---|---|---|

| 6 mg BID | 86% | 6 mg QD |

| 35 mg daily | 23% (Grade 3) | Well tolerated |

Eigenschaften

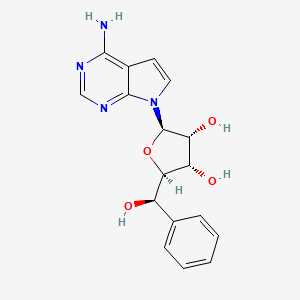

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOOWAHTEXIWBO-QFRSUPTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.